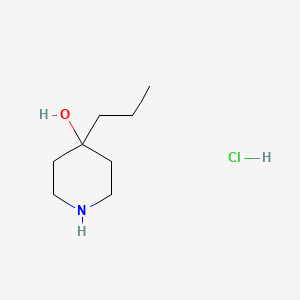![molecular formula C15H12O B13579261 1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one CAS No. 62956-16-5](/img/structure/B13579261.png)
1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-Phenylphenyl)prop-2-en-1-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as tyrosinase, which plays a role in melanin synthesis . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
1-(2-Phenylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-Phenylprop-2-en-1-one: Similar structure but lacks the additional phenyl ring, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)prop-2-en-1-one: Contains a fluorine substituent, which can enhance its biological activity and stability.
1-(3-Bromophenyl)prop-2-en-1-one:
Conclusion
1-(2-Phenylphenyl)prop-2-en-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other therapeutic applications.
Propiedades
Número CAS |
62956-16-5 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(2-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2 |
Clave InChI |
AGVOELAKCPSYJP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


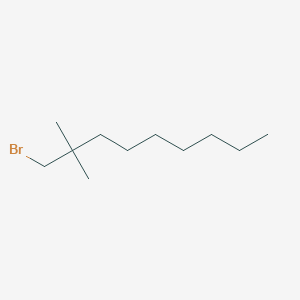
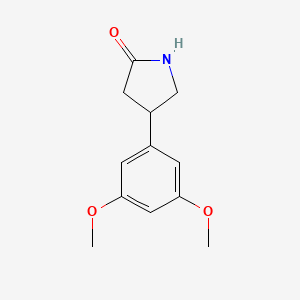
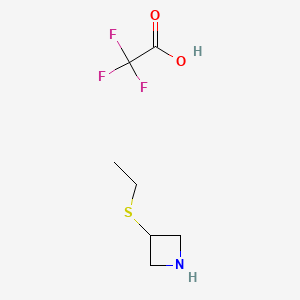
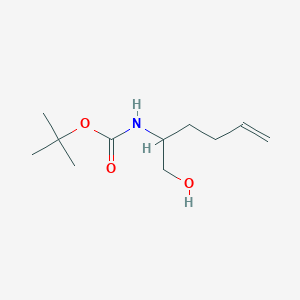


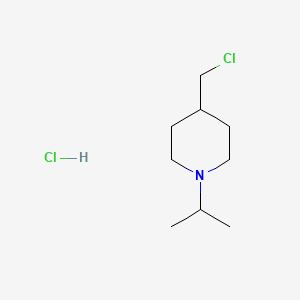

![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
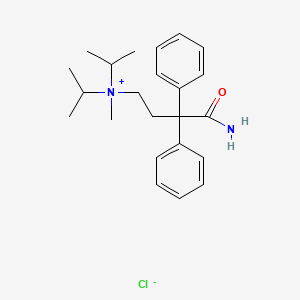
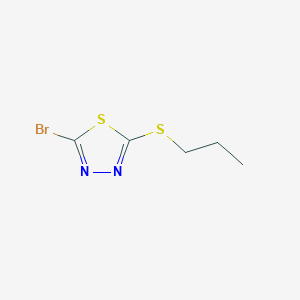
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)

